molecular formula C22H21NO4S2 B2676112 7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane CAS No. 1705506-78-0

7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane

Cat. No.: B2676112
CAS No.: 1705506-78-0
M. Wt: 427.53
InChI Key: XBIHFDPAHIJRNY-UHFFFAOYSA-N
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Description

7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane is a novel chemical entity designed for oncology and chemical biology research. Its structure is engineered through molecular hybridization, a strategy that combines distinct pharmacophores to create compounds with enhanced or synergistic biological activity . The core of the molecule incorporates the 1,4-thiazepane scaffold, a seven-membered heterocycle recognized as a privileged structure in medicinal chemistry due to its three-dimensionality and diverse therapeutic potential . This scaffold is fused with a benzo[d][1,3]dioxole (piperonyl) group, a moiety noted in pharmacological research for its antitumor properties . The strategic addition of a naphthalen-1-ylsulfonyl group introduces a bulky, aromatic sulfonamide function, a feature prevalent in many bioactive compounds that can confer specific target binding and modulate properties like solubility and metabolic stability .

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-4-naphthalen-1-ylsulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S2/c24-29(25,22-7-3-5-16-4-1-2-6-18(16)22)23-11-10-21(28-13-12-23)17-8-9-19-20(14-17)27-15-26-19/h1-9,14,21H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIHFDPAHIJRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of palladium-catalyzed arylation and Noyori asymmetric hydrogenation, are often employed to achieve high yields and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis systems to enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

The biological activity of 7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane is primarily attributed to its interactions with various molecular targets:

Enzyme Inhibition : The compound has been reported to inhibit several enzymes, including kinases and proteases. This inhibition can modulate signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.

Receptor Binding : Studies indicate potential binding to receptors involved in inflammatory responses, suggesting anti-inflammatory properties.

Anticancer Activity

Research indicates that this compound may serve as an effective anticancer agent. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example:

  • A study published in Cancer Research reported a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in preclinical models:

  • In an animal model of arthritis, administration resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups.

Antimicrobial Activity

Preliminary studies suggest antimicrobial properties against various bacterial strains:

  • A recent investigation indicated effective inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) value of 32 µg/mL .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound:

  • Cancer Cell Lines : A detailed study demonstrated significant cytotoxicity against breast cancer cells.
  • Inflammation Model : In animal studies, the compound effectively reduced inflammation markers.
  • Antimicrobial Testing : Investigations confirmed its ability to inhibit bacterial growth effectively.

Mechanism of Action

The mechanism of action of 7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Diazepine Analogues

Compound Class Core Structure Substituents Reported Activity Reference
1,4-Thiazepane (Target) S and N in 7-membered Benzo[d][1,3]dioxol-5-yl, Naphthalen-1-ylsulfonyl Not explicitly reported N/A
1,4-Diazepines (e.g., Priti UWarbhe et al.) Two N in 7-membered Phenylamino, methyl groups Antimicrobial (Staph. aureus, E. coli)
Quinolyldibenzo[b,e][1,4]diazepinones Fused dibenzo-diazepine Quinoline, substituted aryl groups Antimicrobial, antioxidant
C3-Substituted benzodiazepines Benzodiazepine core Halogenated aryl, nitro groups Anticonvulsant (seizure models)

Key Observations :

Ring System Differences : The sulfur atom in the thiazepane core may enhance metabolic stability compared to diazepines, as sulfur’s larger atomic radius and reduced basicity could reduce enzymatic degradation .

Substituent Effects: The naphthalen-1-ylsulfonyl group in the target compound is structurally distinct from the naphtho-furan or quinoline moieties in diazepines . Sulfonyl groups typically improve solubility and binding affinity to hydrophobic pockets in proteins.

Biological Activity

7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article presents a detailed examination of its biological activity, synthesizing data from various studies and highlighting significant findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazepane ring, a benzo[d][1,3]dioxole moiety, and a naphthalene sulfonyl group. Its molecular formula is C19H21NO3SC_{19}H_{21}NO_3S with a molecular weight of approximately 357.44 g/mol. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, derivatives containing benzo[d][1,3]dioxole exhibited significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
2aHepG22.38Doxorubicin7.46
2bHCT1161.54Doxorubicin8.29
2cMCF74.52Doxorubicin4.56

These compounds demonstrated selective toxicity towards cancer cells while showing minimal cytotoxicity to normal cell lines (IC50 > 150 µM), indicating their potential as anticancer agents .

The mechanisms underlying the anticancer effects of these compounds involve several pathways:

  • EGFR Inhibition : The inhibition of the epidermal growth factor receptor (EGFR) has been associated with reduced cell proliferation in various cancer types.
  • Apoptosis Induction : Annexin V-FITC assays indicated that these compounds can trigger apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies have shown that these compounds can induce G2-M phase arrest, similar to the effects observed with established chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of thiazepane derivatives has been linked to their structural features. Compounds incorporating both benzo[d][1,3]dioxole and naphthalene moieties have shown enhanced activity due to their ability to interact with biological targets effectively. Molecular docking studies suggest that these compounds can bind to key proteins involved in cancer progression .

Case Studies

Several case studies have demonstrated the efficacy of similar compounds in preclinical settings:

  • Study on Hep3B Cells : Compound 2a significantly reduced α-fetoprotein secretion levels in Hep3B cells, indicating its potential role in liver cancer treatment.
  • Cell Cycle Analysis : In vitro studies revealed that treatment with compound 2a resulted in an approximate 8% G2-M phase arrest, comparable to doxorubicin's effects .

Q & A

Basic Research Questions

Q. What is the structural characterization of 7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane, and what spectroscopic methods are most effective for its identification?

  • Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example, ¹H-NMR can confirm the presence of the benzodioxole aromatic protons (δ ~6.8–7.2 ppm) and naphthalene sulfonyl groups (δ ~7.5–8.5 ppm), while IR identifies functional groups like sulfonyl (S=O stretch at ~1350–1150 cm⁻¹). GCMS and HRMS validate molecular weight and fragmentation patterns .

Q. What synthetic routes are commonly employed to prepare This compound?

  • Methodological Answer : Synthesis typically involves cyclization of a thiol-containing precursor with a benzodioxole-substituted amine, followed by sulfonylation using naphthalene-1-sulfonyl chloride. Key steps include:

  • Cyclization : Under basic conditions (e.g., triethylamine) to form the thiazepane ring.
  • Sulfonylation : Reaction with naphthalene-1-sulfonyl chloride in dichloromethane at 0–25°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization yields >75% purity .

Advanced Research Questions

Q. How can computational chemistry be leveraged to predict the reactivity of This compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For example, the sulfonyl group’s electrophilicity can be quantified to design reactions with amines or thiols. Solvent effects (e.g., polar aprotic solvents like DMF) are simulated using the conductor-like polarizable continuum model (CPCM) .

Q. What experimental design strategies are recommended to resolve contradictions in reported biological activities of structurally analogous thiazepane derivatives?

  • Methodological Answer :

  • Controlled Variables : Standardize assay conditions (e.g., cell lines, incubation time) to isolate structure-activity relationships (SAR).
  • Dose-Response Studies : Compare IC₅₀ values across derivatives to identify substituent effects.
  • Theoretical Alignment : Link results to existing frameworks (e.g., receptor-binding hypotheses for sulfonamide-containing compounds) to contextualize discrepancies .

Q. How can advanced chromatographic techniques improve the separation of This compound from its stereoisomers?

  • Methodological Answer : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC achieve enantiomeric resolution. Optimize mobile phase composition (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) and column temperature (25–40°C) to enhance peak separation. Validate purity via circular dichroism (CD) spectroscopy .

Q. What mechanistic insights explain the instability of This compound under acidic conditions?

  • Methodological Answer : Acid-catalyzed ring-opening occurs via protonation of the thiazepane’s nitrogen, leading to cleavage of the C-S bond. Kinetic studies (e.g., monitoring degradation via LC-MS at pH 2–4) confirm pseudo-first-order kinetics. Stabilization strategies include buffering to pH 6–7 or incorporating electron-withdrawing substituents to reduce nucleophilicity .

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